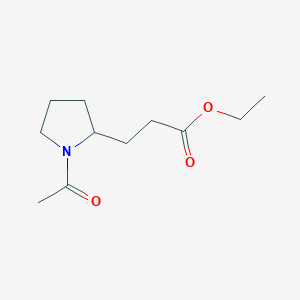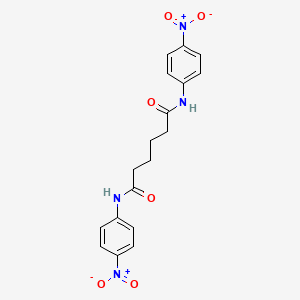
N,N'-bis(4-nitrophenyl)hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(4-nitrophenyl)hexanediamide is an organic compound characterized by the presence of two nitrophenyl groups attached to a hexanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-nitrophenyl)hexanediamide typically involves the reaction of hexanediamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-bis(4-nitrophenyl)hexanediamide may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control of reaction parameters, leading to higher purity and consistent product quality. The use of catalysts, such as platinum on carbon, can further improve the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(4-nitrophenyl)hexanediamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is N,N’-bis(4-aminophenyl)hexanediamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted hexanediamides.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(4-nitrophenyl)hexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N,N’-bis(4-nitrophenyl)hexanediamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amine groups, which can then interact with biological molecules through hydrogen bonding and other interactions. The hexanediamide backbone provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis(4-nitrophenyl)hexanediamide can be compared with similar compounds such as N,N’-bis(4-nitrophenyl)urea and N,N’-bis(2-nitrophenyl)hexanediamide. These compounds share structural similarities but differ in their functional groups and reactivity. N,N’-bis(4-nitrophenyl)hexanediamide is unique due to its hexanediamide backbone, which imparts distinct chemical and physical properties.
List of Similar Compounds
- N,N’-bis(4-nitrophenyl)urea
- N,N’-bis(2-nitrophenyl)hexanediamide
- N,N’-bis(3-nitrophenyl)hexanediamide
Eigenschaften
CAS-Nummer |
58824-58-1 |
|---|---|
Molekularformel |
C18H18N4O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N,N'-bis(4-nitrophenyl)hexanediamide |
InChI |
InChI=1S/C18H18N4O6/c23-17(19-13-5-9-15(10-6-13)21(25)26)3-1-2-4-18(24)20-14-7-11-16(12-8-14)22(27)28/h5-12H,1-4H2,(H,19,23)(H,20,24) |
InChI-Schlüssel |
FWNLTJRKBQJOSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)

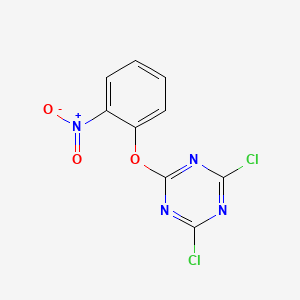
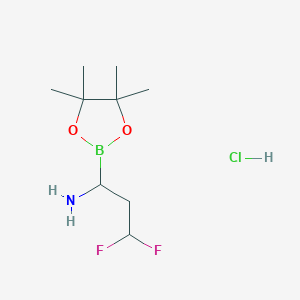






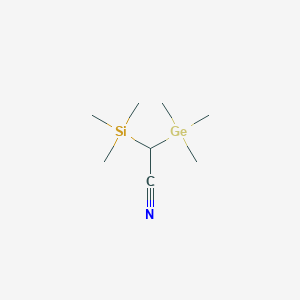

![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)
